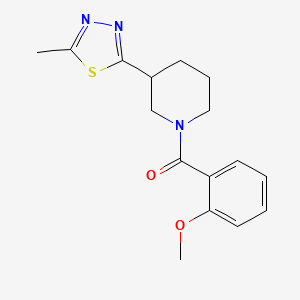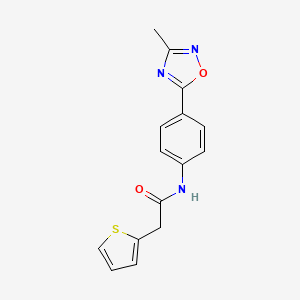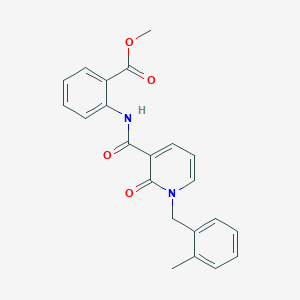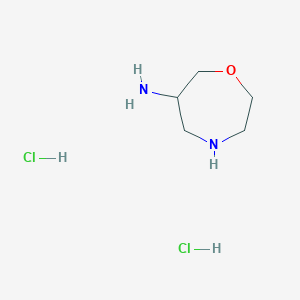
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a chemical compound that contains a thiadiazole nucleus . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 72%, and the melting point was 174–176°C . The IR spectrum showed peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum (DMSO-d6, 500 MHz) showed signals at 9.5 (s, 1H, NH), 9.20 (d, J = 8 Hz, 1H, H6), 7.31 (s, 2H, NH2), 7.06 (m, 2H, H4, 5), 6.91 (t, J = 7.5 Hz, 1H, H3), 4.06 (s, 2H, CH2), 3.83 (s, 3H, OCH3) ppm . The 13C NMR spectrum (DMSO-d6, 125 MHz) showed signals at 170.5, 166.6, 149.9, 149.6, 127.5, 124.9, 121.5, 120.7, 111.6, 56.2, 56.1, 38.8 ppm .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 174–176°C . The IR spectrum showed peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1, indicating the presence of various functional groups .
作用机制
The exact mechanism of action of (2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the inflammatory response.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
实验室实验的优点和局限性
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. However, there are also limitations to its use in lab experiments. This compound is a relatively new compound, and its effects on living organisms are not fully understood. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise.
未来方向
There are several potential future directions for research on (2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the effects of this compound on other biological processes, such as cell signaling and metabolism. Additionally, research on the pharmacokinetics and toxicity of this compound will be important for its potential use in humans.
合成方法
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can be synthesized through a multi-step reaction process, starting with the reaction of 2-methoxybenzaldehyde with 5-methyl-1,3,4-thiadiazole-2-amine to form 2-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methoxyimino) acetophenone. This intermediate product is then reacted with piperidine in the presence of a reducing agent to form this compound.
科学研究应用
(2-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has an inhibitory effect on the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Another study found that this compound has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(2-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-17-18-15(22-11)12-6-5-9-19(10-12)16(20)13-7-3-4-8-14(13)21-2/h3-4,7-8,12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQHKSWHOHAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)





![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)